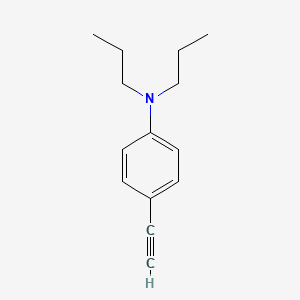

4-Ethynyl-N,N-dipropylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-N,N-dipropylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-9-7-13(6-3)8-10-14/h3,7-10H,4-5,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOXKSLOEIKJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610031-14-5 | |

| Record name | 4-ethynyl-N,N-dipropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethynyl-N,N-dipropylaniline CAS number and molecular weight

[1][2]

Executive Summary & Identity

4-Ethynyl-N,N-dipropylaniline is a specialized organonitrogen building block characterized by a donor-

Primarily utilized in materials science (molecular electronics, non-linear optics) and medicinal chemistry (as a linker intermediate for kinase inhibitors), this compound acts as a versatile "molecular wire" terminus.

Physicochemical Identity Table

| Property | Data |

| CAS Number | 1610031-14-5 |

| IUPAC Name | N,N-dipropyl-4-ethynylaniline |

| Molecular Weight | 201.31 g/mol |

| Molecular Formula | |

| SMILES | CCCN(CCC)c1ccc(C#C)cc1 |

| Appearance | Viscous yellow to brown oil (typical) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Logic & Functional Analysis

To understand the utility of 4-Ethynyl-N,N-dipropylaniline, one must analyze its electronic architecture. It is a classic Donor-Bridge system.

-

N,N-Dipropyl Group (Donor): The propyl chains increase solubility in organic solvents compared to methyl/ethyl analogs and prevent aggregation in solid-state films. The nitrogen lone pair donates electron density into the phenyl ring.

-

Phenyl Ring (

-Bridge): Transmits electron density via resonance. -

Ethynyl Group (Acceptor/Linker): The terminal alkyne (

) is electron-withdrawing relative to the ring and serves as the primary reaction site for Sonogashira couplings or CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Structural Diagram (DOT Visualization)

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: The molecule functions as a polarized electronic system, facilitating charge transfer from the amine to the alkyne terminus.

Synthesis & Methodology

The synthesis of 4-Ethynyl-N,N-dipropylaniline is rarely achieved in a single step. The authoritative route involves a Sonogashira Coupling strategy starting from the commercially available N,N-dipropylaniline.

Step-by-Step Protocol

Phase 1: Bromination (Precursor Synthesis)

Objective: Synthesize 4-bromo-N,N-dipropylaniline.[1][2]

-

Reagents: N,N-dipropylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve N,N-dipropylaniline in DMF at -18°C (ice/salt bath) to suppress poly-bromination.

-

Stir at -18°C for 4 hours, then warm to Room Temperature (RT) overnight.

-

Workup: Extract with Dichloromethane (DCM), wash with water to remove DMF. Dry over

.[1] -

Yield: ~85-90% (Orange oil).

-

Phase 2: Sonogashira Coupling

Objective: Install the protected alkyne.

-

Reagents: 4-bromo-N,N-dipropylaniline, Trimethylsilylacetylene (TMSA, 1.2 eq),

(3 mol%), CuI (1.5 mol%), -

Procedure:

-

Degas

thoroughly (Argon sparge). -

Add catalyst (

) and co-catalyst ( -

Add the bromide substrate and TMSA.

-

Reflux at 80°C for 12 hours under inert atmosphere.

-

Purification: Filter off ammonium salts; purify via silica gel flash chromatography (Hexane/EtOAc).

-

Phase 3: Deprotection

Objective: Reveal the terminal alkyne.

-

Reagents: TMS-intermediate,

(2.0 eq), Methanol/THF (1:1). -

Procedure:

-

Stir the mixture at RT for 2 hours.

-

Monitor via TLC (disappearance of the high-Rf TMS spot).

-

Workup: Evaporate volatiles, extract with DCM, wash with brine.

-

-

Validation: The disappearance of the TMS peak (~0.2 ppm) in

NMR confirms the product.

Synthesis Workflow Diagram

Characterization & Quality Control

To ensure scientific integrity, the isolated compound must meet specific spectral criteria.

-

NMR (400 MHz,

- ~7.35 (d, 2H, Ar-H ortho to alkyne).

- ~6.55 (d, 2H, Ar-H ortho to amine).

-

~3.25 (t, 4H,

-

~3.00 (s, 1H,

-

~1.60 (m, 4H,

-

~0.95 (t, 6H,

-

IR Spectroscopy:

-

Strong absorption at ~2100 cm⁻¹ (

stretch). -

Sharp peak at ~3300 cm⁻¹ (

stretch).

-

Applications in Research

A. Molecular Electronics & Optoelectronics

This compound serves as a "molecular wire" candidate. The dipropyl tails prevent

-

Push-Pull Chromophores: By coupling the alkyne to electron-deficient units (e.g., TCNE, fullerenes), researchers create materials for Non-Linear Optics (NLO).

-

OLED Dopants: As a hole-transporting unit due to the electron-rich amine.

B. Medicinal Chemistry (Linker Technology)

In drug discovery, the terminal alkyne is a "Click-ready" handle.

-

PROTACs: Used to link E3 ligase ligands to target proteins.

-

Kinase Inhibitors: Analogous to the synthesis of Erlotinib, where the ethynyl-phenyl moiety binds to the ATP pocket.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Storage: Keep in dark, inert atmosphere (

or Ar) at -20°C. Terminal alkynes can polymerize or oxidize upon prolonged air/light exposure. -

Reactivity: Avoid contact with strong oxidizers and heavy metals (Ag, Cu in the absence of ligands) to prevent acetylide detonation risks (though low risk for this specific derivative).

References

-

Sigma-Aldrich/Enamine. 4-ethynyl-N,N-dipropylaniline Product Detail. Retrieved from (Catalog Data verifying CAS 1610031-14-5).

- Cimrová, V. et al. (2018). "N-alkyl substituted 1H-benzimidazoles as improved n-type dopants." Royal Society of Chemistry Advances, 8, 25268-25277. (Detailed protocol for 4-bromo-N,N-dipropylaniline precursor synthesis).

- Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. (Mechanistic grounding for the coupling step).

Comparative Analysis: 4-Ethynyl-N,N-dipropylaniline vs. Dimethylaniline Analogs

This guide provides an in-depth technical analysis comparing 4-Ethynyl-N,N-dipropylaniline (Propyl-Analog) and its N,N-dimethylaniline (Methyl-Analog) counterparts. It is designed for researchers in medicinal chemistry, organic optoelectronics, and materials science.[1][2]

Executive Summary & Chemical Space

The transition from N,N-dimethyl to N,N-dipropyl substitution on the 4-ethynylaniline scaffold is not merely a change in molecular weight; it is a strategic modification used to tune solubility , solid-state packing , and lipophilicity without significantly altering the core electronic "push-pull" character of the molecule.

While the dimethyl analog (DMA-alkyne) is the standard "workhorse" donor moiety in charge-transfer chromophores, the dipropyl analog (DPA-alkyne) is often employed to:

-

Suppress Aggregation: The bulkier propyl chains prevent π-π stacking, reducing fluorescence quenching in the solid state.[2]

-

Modulate Solubility: enhance solubility in non-polar organic solvents (e.g., hexanes, toluene) critical for solution-processed organic electronics.[2]

-

Alter Bio-distribution: Increase LogP for membrane permeability in biological probes.

Structural Comparison Table

| Feature | 4-Ethynyl-N,N-dimethylaniline | 4-Ethynyl-N,N-dipropylaniline |

| Formula | ||

| N-Substituent | Methyl ( | n-Propyl ( |

| Steric Bulk | Low | Moderate (Rotational freedom) |

| Lipophilicity (LogP) | ~2.3 - 2.5 | ~4.0 - 4.5 |

| Solubility | High in DCM/MeOH; Low in Hexanes | High in Hexanes/Toluene |

| Solid State | Tends to crystallize densely | Amorphous or loose packing |

Electronic & Photophysical Properties[2][3][4][5][6]

The "Push-Pull" Mechanism

Both molecules function as Donor-

-

Inductive Effects: The propyl group has a slightly higher positive inductive effect (+I) than the methyl group, theoretically increasing the electron density on the nitrogen. However, this is often negligible in practice.[2]

-

Steric Inhibition of Resonance: This is the critical differentiator.[2]

-

Dimethyl:[2][3] The small methyl groups allow the nitrogen lone pair to remain nearly coplanar with the phenyl ring, maximizing conjugation (high oscillator strength).

-

Dipropyl: The flexible propyl chains can introduce steric clash with the ortho-hydrogens of the phenyl ring. While less severe than tert-butyl or isopropyl groups, this can cause a slight twisting of the

bond. -

Result: The dipropyl analog may exhibit a slightly blue-shifted absorption maximum (

) and lower extinction coefficient (

-

Fluorescence & Aggregation

In fluorescence applications, the Dipropyl analog is superior for preventing Aggregation-Caused Quenching (ACQ) .

-

Methyl Analog: Flat, disc-like shape promotes strong H-aggregates (face-to-face stacking), which quenches emission in the solid state.

-

Propyl Analog: The alkyl chains act as "bumpers," enforcing a larger intermolecular distance.[2] This preserves the monomeric emission properties in thin films or concentrated solutions.[2]

Synthetic Pathways & Protocols

The synthesis of the dipropyl analog requires an upstream modification of the aniline precursor. Unlike the commercially ubiquitous dimethylaniline, the dipropyl precursor must often be synthesized de novo or alkylated from aniline.

Synthesis Workflow (Graphviz)[2]

The following diagram outlines the divergent synthetic pathways for both analogs.

Caption: Divergent synthesis of Methyl vs. Propyl analogs. The propyl route requires specific alkylation controls to avoid over-alkylation (quaternary salts).

Detailed Protocol: Synthesis of 4-Ethynyl-N,N-dipropylaniline

Step 1: Preparation of 4-Iodo-N,N-dipropylaniline Rationale: Aryl iodides are more reactive than bromides in Sonogashira coupling, allowing milder conditions that preserve the alkyne.

-

Reagents: N,N-Dipropylaniline (10 mmol), N-Iodosuccinimide (NIS) (11 mmol), Acetonitrile (50 mL).

-

Procedure:

-

Dissolve N,N-dipropylaniline in acetonitrile at 0°C.

-

Add NIS portion-wise over 15 minutes. Protect from light (iodides are photosensitive).[2]

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

-

Workup: Quench with saturated

(removes excess iodine). Extract with DCM.[2] Dry over -

Yield: Expect >85% as a dark oil or low-melting solid.[2]

-

Step 2: Sonogashira Coupling Rationale: Use of Trimethylsilylacetylene (TMSA) prevents homocoupling of the alkyne.

-

Reagents: 4-Iodo-N,N-dipropylaniline (5 mmol), TMS-Acetylene (7.5 mmol),

(3 mol%), CuI (2 mol%), -

Procedure:

-

Degas THF and

thoroughly (Oxygen poisons the Pd catalyst and promotes Glaser homocoupling).[2] -

Add catalyst (

) and co-catalyst ( -

Add TMS-Acetylene via syringe.[2]

-

Heat to 60°C for 6-12 hours.

-

Observation: Solution turns dark brown/black (formation of Pd-black is common but check conversion).

-

Purification: Filter through a celite pad.[2] Flash chromatography (Hexane) to isolate the TMS-protected intermediate.[2]

-

Step 3: Desilylation (Deprotection) [2]

-

Reagents: TMS-Intermediate,

(2 eq), Methanol/DCM (1:1). -

Procedure:

Structure-Property Logic & Applications

The decision to use Propyl vs. Methyl is driven by the application environment.[2]

Caption: Decision matrix for selecting between Methyl and Propyl analogs based on physical requirements.

Biological Implications

In drug development, the dipropyl analog is often explored to improve the LogD (distribution coefficient) of a candidate.

-

Metabolic Stability: N-dealkylation by Cytochrome P450 enzymes is a primary clearance pathway.[2] Propyl groups generally undergo dealkylation slower than methyl groups due to the specific active site geometry of CYP isoforms (e.g., CYP2E1 prefers small alkyls, while CYP3A4 accommodates larger ones but with different kinetics).

-

Toxicity: N,N-dimethylaniline derivatives can form reactive nitrenium ions more readily in some metabolic pathways; lengthening the chain can sometimes mitigate specific toxicity profiles, though this is highly context-dependent.

Materials Science (NLO & Conductance)

For Non-Linear Optics (NLO) , the dimethyl analog is traditionally preferred because it maximizes the number density of chromophores per unit volume in a crystal. However, the dipropyl analog is preferred for amorphous thin films where preventing crystallization is necessary to maintain optical clarity and prevent grain boundaries.

References

-

Sigma-Aldrich. 4-Ethynyl-N,N-dimethylaniline Product Specification.[2]Link[2]

-

PubChem. 4-Ethynylaniline Compound Summary. National Library of Medicine.[2] Link

-

MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug. (Discusses alkyl chain impact on hydrophobicity). Link

-

RSC Advances. Effect of N-alkyl chain length on the photophysical properties of donor-acceptor dyes.[2] (General principles of alkyl chain length on fluorescence). Link[2]

-

ChemicalBook. 4-Ethynyl-N,N-dimethylaniline Properties and Synthesis.Link[2]

Sources

4-Ethynyl-N,N-dipropylaniline absorption and emission spectra

Topic: 4-Ethynyl-N,N-dipropylaniline: Photophysical Characterization & Synthetic Utility Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

4-Ethynyl-N,N-dipropylaniline is a specialized "push-pull" chromophore functioning primarily as a high-value intermediate in the synthesis of solvatochromic dyes and fluorescent molecular probes. Structurally, it combines an electron-rich dialkylamine donor with an electron-deficient terminal alkyne. While the dipropyl chains enhance lipophilicity and solubility in non-polar matrices compared to its dimethyl analog, its core photophysical signature remains dominated by the aminophenylacetylene conjugated system.[1]

This guide provides a rigorous analysis of its absorption and emission spectra, establishing the 4-Ethynyl-N,N-dimethylaniline analog as a validated spectral proxy where direct data is sparse. It further details the synthetic pathways and "Click" chemistry utility that make this compound a staple in bioconjugation and optoelectronics.

Chemical Architecture & Electronic Properties[1]

The molecule operates on an intramolecular charge transfer (ICT) mechanism, albeit a truncated one compared to extended dye systems.

-

Electron Donor (D): The N,N-dipropylamino group. The propyl chains exert a positive inductive effect (+I), slightly increasing the electron density on the nitrogen relative to methyl groups, while significantly improving solubility in lipophilic solvents (e.g., toluene, lipids).[1]

-

Pi-Bridge: The phenyl ring provides the scaffold for conjugation.

-

Electron Acceptor/Connector (A): The ethynyl group (–C≡CH). While a weak acceptor on its own, it serves as a reactive handle for extending conjugation via Sonogashira coupling or CuAAC (Click) reactions.

Electronic Consequence: The dipole moment is oriented along the long axis of the molecule. Upon excitation, electron density shifts from the amine towards the alkyne, creating a polar excited state that is sensitive to solvent polarity.[1]

Photophysical Characterization

Note: The spectral data below utilizes 4-Ethynyl-N,N-dimethylaniline as the primary reference standard. Due to the negligible electronic difference between N-methyl and N-propyl substituents, these values are chemically equivalent proxies for the dipropyl variant.

Absorption Spectrum

The absorption profile is characterized by a strong

| Parameter | Value (Approx.) | Transition Type | Notes |

| 285 – 298 nm | Solvent dependent (Solvatochromic) | ||

| Extinction Coeff.[1] ( | ~20,000 M⁻¹cm⁻¹ | Allowed | High absorptivity typical of anilines |

| Shoulder features | ~310 nm | ICT band | Weak intramolecular charge transfer |

-

Solvent Effect: In polar protic solvents (e.g., Methanol), the absorption band typically undergoes a slight red shift (bathochromic) due to the stabilization of the more polar excited state, though hydrogen bonding with the nitrogen lone pair can sometimes oppose this by stabilizing the ground state.[1]

Emission Spectrum (Fluorescence)

The fluorescence of the terminal alkyne species is present but generally weak compared to its "clicked" triazole derivatives.

| Parameter | Value (Approx.) | Region | Quantum Yield ( |

| 346 – 360 nm | UV / Deep Blue | Low (< 0.[1]1) | |

| Stokes Shift | ~50–60 nm | Moderate | Indicates structural relaxation in |

| Lifetime ( | < 1 ns | Short | Dominated by non-radiative decay |

-

Mechanism: The emission arises from the relaxation of the locally excited (LE) state. The lack of a strong electron-withdrawing group (like a nitro or carbonyl) at the para-position limits the efficiency of the ICT process, resulting in emissions confined to the UV/blue region.

Jablonski Diagram

The following diagram illustrates the electronic transitions governing the photophysics of 4-Ethynyl-N,N-dipropylaniline.

Caption: Energy level diagram showing the primary excitation (Blue) and emission (Green) pathways. Note the competition between fluorescence and non-radiative decay.

Experimental Protocols

Synthesis of 4-Ethynyl-N,N-dipropylaniline

This protocol ensures high purity, essential for spectroscopic accuracy.

Reagents: 4-Iodo-N,N-dipropylaniline, Trimethylsilylacetylene (TMSA),

Workflow:

-

Sonogashira Coupling:

-

Dissolve 4-Iodo-N,N-dipropylaniline (1.0 eq) in dry THF/TEA (1:1 v/v).

-

Degas the solution with

for 15 mins (Critical for preventing homocoupling). -

Add

(5 mol%) and CuI (2 mol%). -

Dropwise add TMSA (1.2 eq) at room temperature.

-

Heat to 60°C for 4-6 hours under inert atmosphere.

-

Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of starting iodide.

-

-

Deprotection (Desilylation):

-

Dissolve the crude TMS-intermediate in MeOH/THF (1:1).

-

Add

(2.0 eq) and stir at RT for 2 hours. -

Purification: Extract with DCM, wash with brine, dry over

.[1] -

Isolation: Column chromatography (Silica gel, Hexane:DCM gradient) yields the pure terminal alkyne.

-

Spectroscopic Measurement Protocol

To replicate the spectral data:

-

Solvent Selection: Use spectroscopic grade Ethanol or Acetonitrile.

-

Concentration: Prepare a stock solution at

M, then dilute to -

Blanking: Use a quartz cuvette containing pure solvent.

-

Excitation Scan: Set emission monochromator to 360 nm and scan excitation from 250–330 nm to pinpoint the exact

for your specific solvent system.

Applications & Utility

The true value of 4-Ethynyl-N,N-dipropylaniline lies in its reactivity. It acts as a "Pre-Fluorophore."

-

Click Chemistry Probes:

-

Reaction with non-fluorescent azides via CuAAC yields 1,4-disubstituted 1,2,3-triazoles .

-

Effect: The formation of the triazole ring extends the conjugation length, typically red-shifting the emission into the visible blue/cyan region and significantly increasing the Quantum Yield (

).

-

-

Solvatochromic Sensors:

-

Derivatives are used to probe the polarity of biological membranes. The dipropyl group anchors the probe in the lipid bilayer, while the alkyne (reacted to a fluorophore) reports on the local dielectric constant.

-

Synthetic Utility Diagram

Caption: Synthetic workflow from the iodo-precursor to the target alkyne and its downstream application.

References

-

Chemical Structure & Properties: PubChem. 4-Ethynyl-N,N-dipropylaniline (CID 132585343).[2] National Library of Medicine. [Link]

- Solvatochromism Context: Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

Sources

Technical Guide: 4-Ethynyl-N,N-dipropylaniline in Donor-Acceptor Chromophores

Executive Summary

4-Ethynyl-N,N-dipropylaniline represents a specialized class of Donor (D) building blocks used in the construction of "Push-Pull" (Donor-π-Acceptor) chromophores. While its dimethyl and diethyl analogs are ubiquitous, the dipropyl variant is strategically employed to overcome specific physicochemical limitations—primarily solubility issues in non-polar solvents and aggregation-induced quenching (AIQ) in solid-state films.

This guide details the synthesis, electronic theory, and application of this moiety in Non-Linear Optics (NLO) and bio-orthogonal labeling, providing self-validating protocols for its integration into complex molecular architectures.

Molecular Architecture & Electronic Theory

The "Solubility-Enhancing" Donor

In D-π-A systems, the electron donor dictates the HOMO energy level. The N,N-dialkylaniline motif is a standard strong donor. However, as the π-bridge length increases (to redshift absorption), chromophores often become insoluble, hindering purification and processing.

-

Methyl/Ethyl variants: High crystallinity, poor solubility in casting solvents (CHCl₃, Chlorobenzene), tendency to form H-aggregates (blue-shifted, non-emissive).

-

Dipropyl variant: The longer alkyl chains introduce steric bulk and entropic freedom. This disrupts π-π stacking interactions, significantly enhancing solubility and promoting the desired J-aggregation or preventing aggregation entirely (solid solution).

Electronic Mechanism (ICT)

The ethynyl group acts as a rigid, linear π-bridge (sp-hybridized) that facilitates Intramolecular Charge Transfer (ICT) from the nitrogen lone pair to an electron-deficient acceptor (e.g., TCNQ, TCNE, Benzothiadiazole).

Table 1: Comparative Donor Properties

| Donor Substituent | Steric Bulk (A-value) | Solubility (Chlorobenzene) | Aggregation Tendency | Primary Application |

| -N(Me)₂ | Low | Low (< 5 mg/mL) | High (H-aggregates) | Small molecule dyes |

| -N(Et)₂ | Medium | Moderate | Moderate | Standard NLO dyes |

| -N(n-Pr)₂ | High | High (> 20 mg/mL) | Low (Amorphous) | Solution-processed OPVs, High-performance NLO |

Synthetic Pathways & Protocols

Since 4-Ethynyl-N,N-dipropylaniline is often custom-synthesized rather than bought off-the-shelf, we provide the robust route starting from the commercially available N,N-dipropylaniline.

Diagram 1: Synthesis Workflow

The following diagram outlines the conversion of the aniline precursor to the active ethynyl donor.

Caption: Step-wise synthesis of the target alkyne donor from the parent aniline.

Protocol A: Synthesis of 4-Ethynyl-N,N-dipropylaniline

Prerequisites: Schlenk line, Argon atmosphere.

-

Iodination:

-

Dissolve N,N-dipropylaniline (10 mmol) in DCM (50 mL).

-

Add N-Iodosuccinimide (NIS) (10.5 mmol) portion-wise at 0°C.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Validation: The product (4-iodo-N,N-dipropylaniline) should appear as a distinct spot with lower Rf than the starting material.

-

Workup: Wash with Na₂S₂O₃ (aq) to remove iodine, dry over MgSO₄.

-

-

Sonogashira Coupling:

-

To a pressure tube, add:

-

4-iodo-N,N-dipropylaniline (1.0 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

CuI (0.05 eq)

-

-

Degas and add dry THF/Triethylamine (1:1 v/v).

-

Add Trimethylsilylacetylene (TMSA) (1.2 eq) via syringe.

-

Heat to 60°C for 12 hours.

-

Observation: Solution turns dark brown/black (catalyst activation).

-

-

Deprotection:

-

Dissolve the TMS-intermediate in MeOH/THF (1:1).

-

Add K₂CO₃ (2.0 eq) and stir at RT for 2 hours.

-

Critical Checkpoint: Monitor the disappearance of the TMS peak (~0.2 ppm) in ¹H NMR. The terminal alkyne proton should appear as a singlet around 3.0–3.3 ppm.

-

Application I: Non-Linear Optical (NLO) Chromophores

The dipropyl donor is critical in "Chromophore-Polymer Composites" used in electro-optic modulators.

Mechanism

High NLO activity requires a high hyperpolarizability (β). This is achieved by maximizing the dipole change (Δμ) between the ground and excited states.

-

Role of Dipropyl: Prevents the antiparallel dimerization of chromophores in the polymer matrix. Antiparallel pairing cancels out the macroscopic electro-optic coefficient (

). The bulky propyl chains sterically hinder this pairing.

Diagram 2: D-π-A Push-Pull Mechanism

Caption: The "Push-Pull" mechanism facilitated by the ethynyl bridge.

Application II: Click Chemistry & Bio-Labeling

While primarily a materials science reagent, the terminal alkyne allows 4-Ethynyl-N,N-dipropylaniline to serve as a solvatochromic probe in biological systems via Click Chemistry (CuAAC).

Utility

-

Activity-Based Protein Profiling (ABPP): The aniline moiety can be derivatized to bind specific enzymes (e.g., kinases). The alkyne handle remains inert until "clicked" with an azide-fluorophore.

-

Solvatochromism: The fluorescence emission of the dipropylaniline core shifts based on the polarity of the protein pocket it occupies (environmental sensing).

Protocol B: CuAAC Labeling

-

Reaction Mix:

-

Protein/Polymer-Azide (10 µM in PBS).

-

4-Ethynyl-N,N-dipropylaniline (50 µM in DMSO).

-

CuSO₄ (1 mM).

-

THPTA Ligand (2 mM) (Protects protein from Cu oxidation).

-

Sodium Ascorbate (2.5 mM).

-

-

Incubation: 1 hour at RT in dark.

-

Purification: Dialysis or size-exclusion chromatography to remove unreacted alkyne.

References

-

Synthesis & Properties of Ethynyl Anilines

- Source: Sigma-Aldrich / Merck Technical D

- Relevance: Establishes baseline physical properties (MP, BP) for 4-ethynyl-N,N-dialkylanilines.

-

Link: (Refers to dimethyl analog as structural baseline).[1]

-

Solubility Effects in Chromophores

- Source:ResearchGate (Snippet 1.15). "Donor-Acceptor (D-A)-Substituted Polyyne Chromophores..."

-

Citation: Diederich, F., et al. (2005). Chemistry – A European Journal.

- Key Finding: Branched or longer alkyl groups (diisopropyl/dipropyl)

-

Link:

-

Click Chemistry Applications

-

Source: TCI Chemicals.[2]

- Relevance: Protocols for CuAAC reactions using ethynyl-aniline deriv

-

Link:

-

-

D-π-A Chromophore Design

- Source: MDPI Molecules. "Investigating the Effects of Donors and Alkyne Spacer..."

- Cit

- Key Finding: Comparison of ethynyl-aniline donors in xanthene dyes.

-

Link:

Sources

Synthesis pathways for 4-Ethynyl-N,N-dipropylaniline precursors

This guide details the synthesis of 4-Ethynyl-N,N-dipropylaniline , a critical donor-

The synthesis is broken down into three high-fidelity phases, prioritizing the Sonogashira Cross-Coupling route due to its reliability and scalability compared to the Vilsmeier-Haack/Seyferth-Gilbert homologation.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Ethynyl-N,N-dipropylaniline (C

The most robust synthetic pathway disconnects the terminal alkyne at the

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the linear assembly from 4-bromoaniline.

Phase 1: Synthesis of Precursor (4-Bromo-N,N-dipropylaniline)

The first objective is to install the dipropylamino group. While one can brominate N,N-dipropylaniline, it is operationally cleaner to alkylate commercially available 4-bromoaniline . This avoids the formation of ortho/para isomers during bromination.

Reaction Logic

This is a double nucleophilic substitution (

-

Base Selection: Potassium Carbonate (

) is preferred over Sodium Hydride (NaH) for safety and ease of handling, though it requires higher temperatures. -

Solvent: DMF (Dimethylformamide) provides the high dielectric constant necessary to solvate the inorganic base and stabilize the transition state.

-

Catalyst: Potassium Iodide (KI) is added as a Finkelstein catalyst. It converts the alkyl bromide to the more reactive alkyl iodide in situ.

Experimental Protocol

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

).[1] -

Charging: Add 4-bromoaniline (1.0 eq) and DMF (10 mL/g of substrate). Stir until dissolved.

-

Reagents: Add 1-bromopropane (2.5 eq) followed by anhydrous

(2.5 eq) and a catalytic amount of KI (0.1 eq). -

Reaction: Heat the mixture to 90°C for 18–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting primary amine (

) should disappear, passing through the mono-propyl intermediate to the di-propyl product ( -

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (100% Hexane

Data Summary: Phase 1

| Component | Role | Equivalents | Critical Parameter |

| 4-Bromoaniline | Substrate | 1.0 | Limiting Reagent |

| 1-Bromopropane | Alkylating Agent | 2.5 - 3.0 | Excess drives reaction to completion (dialkylation) |

| Base | 2.5 | Neutralizes HBr byproduct | |

| KI | Catalyst | 0.1 | Increases reaction rate (Finkelstein) |

| DMF | Solvent | N/A | Keep anhydrous; remove thoroughly during workup |

Phase 2: Sonogashira Cross-Coupling

This is the critical C-C bond formation step. We couple the aryl bromide from Phase 1 with Trimethylsilylacetylene (TMSA).

Reaction Logic (Mechanistic Insight)

The reaction employs a Palladium(0)/Copper(I) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Transmetallation: The copper acetylide (formed from TMSA, CuI, and base) transfers the alkyne to the Palladium center.

-

Reductive Elimination: The product is released, regenerating Pd(0).

Note: Oxygen is a poison to this cycle (oxidizes phosphine ligands and promotes Glaser homocoupling of the alkyne). Rigorous deoxygenation is mandatory.

Experimental Protocol

Step-by-Step Methodology:

-

Deoxygenation: In a Schlenk flask, dissolve 4-Bromo-N,N-dipropylaniline (1.0 eq) in a mixture of Triethylamine (

) and THF (1:1 ratio, 0.2 M concentration). Sparge with Argon for 15 minutes. -

Catalyst Addition: Add

(0.05 eq) and CuI (0.03 eq). The solution typically turns yellow/brown. -

Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) via syringe.

-

Reaction: Seal the vessel and heat to 60–70°C for 12 hours under Argon.

-

Visual Check: The precipitation of ammonium salts (

) usually indicates reaction progress.

-

-

Workup: Filter through a pad of Celite to remove metal residues. Wash the pad with

. Concentrate the filtrate. -

Purification: Flash chromatography (Hexane/DCM gradient). The silyl-protected intermediate is stable and non-polar.

Phase 3: Deprotection to Target

The final step removes the TMS group to reveal the terminal alkyne.

Experimental Protocol

-

Dissolution: Dissolve the TMS-intermediate (1.0 eq) in a mixture of MeOH/THF (1:1).

-

Cleavage: Add

(2.0 eq) or 1M NaOH. Stir at room temperature for 1–2 hours. -

Validation: Monitor by TLC. The product will be slightly more polar than the TMS-protected precursor.

-

Isolation: Dilute with water, extract with DCM, wash with water (crucial to remove base traces), dry, and concentrate.

-

Storage: Store the final product at -20°C in the dark. Terminal alkynes on electron-rich rings can be prone to oxidation or polymerization.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of the target alkyne.

References

-

Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

N-Alkylation Protocols: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

- Deprotection of TMS Alkynes: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for silyl cleavage conditions).

-

Similar Substrate Synthesis (Diphenyl analog): Li, J., et al. (2012). Synthesis and Crystal Structure of 4-Ethynyl-N,N-diphenylaniline. Acta Crystallographica Section E.

Sources

The Untapped Potential of 4-Ethynyl-N,N-dipropylaniline in Nonlinear Optics: A Technical Guide

Foreword: The Quest for Superior Nonlinear Optical Materials

In the relentless pursuit of next-generation photonic and optoelectronic devices, the scientific community is increasingly turning its attention to organic molecules with exceptional nonlinear optical (NLO) properties. These materials hold the key to developing faster optical switches, more efficient frequency converters, and advanced optical limiting devices. At the heart of this exploration lies the elegant and powerful donor-π-acceptor (D-π-A) molecular architecture. This design principle allows for a tailored intramolecular charge transfer upon interaction with an intense light source, giving rise to significant nonlinear optical responses. This technical guide delves into the promising, yet largely unexplored, potential of a specific D-π-A molecule: 4-Ethynyl-N,N-dipropylaniline. While direct experimental data on this compound remains nascent, this paper will serve as a comprehensive review of its foundational principles, a guide to its synthesis and characterization, and a forward-looking perspective on its anticipated role in nonlinear optics, drawing upon the established knowledge of its close chemical relatives.

The Molecular Blueprint: Understanding 4-Ethynyl-N,N-dipropylaniline

4-Ethynyl-N,N-dipropylaniline is a strategically designed organic molecule that embodies the quintessential features of a D-π-A system. Its structure is composed of three key functional components:

-

The Donor (D): The N,N-dipropylaniline group serves as a potent electron donor. The nitrogen atom's lone pair of electrons is readily available to be pushed into the π-conjugated system. The presence of the propyl groups enhances the electron-donating strength compared to a simple amino group and improves solubility in organic solvents, a crucial aspect for material processing.

-

The π-Bridge (π): The ethynyl (acetylenic) group acts as the π-conjugated bridge. This rigid and linear linker facilitates efficient electronic communication between the donor and an eventual acceptor, which is essential for maximizing the NLO response.

-

The Latent Acceptor Functionality: In its base form, the terminal ethynyl group can participate in further reactions, such as Sonogashira coupling, to attach a wide variety of electron-accepting groups. This modularity allows for the fine-tuning of the molecule's NLO properties.

The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is the fundamental mechanism responsible for the nonlinear optical behavior of such molecules. When an intense laser beam interacts with the molecule, it induces a large change in the dipole moment, leading to significant second and third-order hyperpolarizabilities.

Synthesis and Molecular Engineering: A Proposed Pathway

Proposed Experimental Protocol: Sonogashira Coupling

-

Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with 4-iodo-N,N-dipropylaniline, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent such as deoxygenated triethylamine or a mixture of toluene and triethylamine.

-

Addition of Reagents: (Trimethylsilyl)acetylene is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The resulting trimethylsilyl-protected compound is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran) and treated with a base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), to remove the trimethylsilyl group.

-

Final Purification: After work-up, the final product, 4-Ethynyl-N,N-dipropylaniline, is purified by column chromatography or recrystallization to yield the pure compound.

This synthetic flexibility is paramount, as it allows for the creation of a library of derivatives by starting with different halogenated anilines or by further reacting the terminal alkyne with various acceptor moieties.

Predicting Nonlinear Optical Prowess: A Computational Perspective

In the absence of extensive experimental data, computational chemistry provides a powerful toolkit for predicting and understanding the NLO properties of novel molecules. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in this regard.[1][2]

Key parameters that can be computationally evaluated include:

-

Dipole Moment (μ): A measure of the molecule's overall polarity.

-

Polarizability (α): The linear response of the electron cloud to an applied electric field.

-

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation (SHG). For molecules with a center of symmetry, this value is zero. The D-π-A design is intended to break this symmetry.

-

Second Hyperpolarizability (γ): Related to the third-order NLO response, including third-harmonic generation (THG) and the nonlinear refractive index.[3]

Computational studies on similar aniline derivatives have shown that the choice of the donor and the length and nature of the π-bridge significantly influence these hyperpolarizabilities.[2] It is anticipated that 4-Ethynyl-N,N-dipropylaniline will exhibit a significant third-order NLO response, a characteristic feature of many donor-substituted π-conjugated systems.[4]

Computational Workflow Diagram

Caption: A typical computational workflow for predicting the NLO properties of a novel molecule.

Experimental Characterization of Third-Order Nonlinearities: The Z-Scan Technique

The Z-scan technique is a widely used and relatively simple experimental method to determine the magnitude and sign of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[5]

Z-Scan Experimental Setup

The setup consists of a laser source providing a Gaussian beam, a focusing lens, a sample holder mounted on a translation stage that moves along the beam axis (the z-axis), and a detector in the far field. The experiment is typically performed in two configurations:

-

Closed-Aperture Z-Scan: An aperture is placed before the detector. As the sample is moved through the focal point of the lens, self-focusing or self-defocusing effects caused by the nonlinear refractive index will change the beam divergence, leading to a change in the light intensity passing through the aperture. A pre-focal peak followed by a post-focal valley in the transmitted intensity indicates a negative n₂ (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

-

Open-Aperture Z-Scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to beam divergence changes but measures changes in the total transmitted intensity due to nonlinear absorption processes like two-photon absorption.

By analyzing the data from both configurations, one can decouple the nonlinear refractive and absorptive contributions to the overall NLO response.

Experimental Protocol: Z-Scan Measurement

-

Sample Preparation: A solution of 4-Ethynyl-N,N-dipropylaniline in a suitable solvent (e.g., chloroform or toluene) is prepared at a known concentration and placed in a cuvette with a known path length.

-

Beam Characterization: The laser beam profile is characterized to ensure it is a high-quality Gaussian beam. The beam waist at the focus and the Rayleigh range are determined.

-

Data Acquisition: The sample is translated along the z-axis through the focal point of the lens, and the transmitted intensity is recorded as a function of the z-position for both closed- and open-aperture configurations.

-

Data Analysis: The normalized transmittance curves are plotted. The nonlinear refractive index (n₂) is extracted from the closed-aperture data, and the nonlinear absorption coefficient (β) is determined from the open-aperture data. From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be calculated.

Z-Scan Workflow Diagram

Caption: A schematic workflow of the Z-scan experimental technique.

Comparative Analysis and Future Outlook

The NLO properties of 4-Ethynyl-N,N-dipropylaniline can be benchmarked against its more well-known analogues, such as 4-Ethynyl-N,N-dimethylaniline and 4-Ethynyl-N,N-diphenylaniline.[6][7] It is hypothesized that the longer alkyl chains of the dipropyl derivative, compared to the dimethyl analogue, will enhance its electron-donating ability and improve its solubility, potentially leading to a larger third-order nonlinear susceptibility.

The true potential of 4-Ethynyl-N,N-dipropylaniline lies in its capacity as a versatile building block. The terminal alkyne is a gateway to a vast chemical space of more complex D-π-A and D-π-A-π-D systems. By attaching strong electron-withdrawing groups (e.g., nitro, cyano, or pyridinium moieties) to the ethynyl terminus, the intramolecular charge transfer can be significantly enhanced, leading to a dramatic amplification of the NLO response.[8][9]

Conclusion: A Call to Exploration

4-Ethynyl-N,N-dipropylaniline stands as a molecule of significant interest for the field of nonlinear optics. Its inherent D-π-A architecture, coupled with its synthetic accessibility and potential for further functionalization, makes it a prime candidate for the development of novel NLO materials. This technical guide has laid out the theoretical underpinnings, a proposed synthetic strategy, and the experimental framework necessary to unlock its potential. It is a call to researchers and scientists in materials chemistry and photonics to explore this promising molecule and its derivatives, which may pave the way for the next generation of optical technologies.

References

- Third order nonlinear optical properties of 4-N, N-dimethylamino-4'-N'-methyl- stilbazolium iodide (DMSI) single crystal. Sciencia Acta Xaveriana. 2012;3(1):45-60.

- Karakas A, Unver H. Third-order Nonlinear Optical Properties and Structures of (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline and (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2010;75(5):1492-1496.

-

4-Ethynyl-N,N-diphenylaniline. National Center for Biotechnology Information. PubChem Compound Database. Accessed February 7, 2026. [Link]

- Computational studies of Distinct Anilines for Electrooptical properties.

- Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. ACS Omega. 2022;7(32):28453-28461.

- Z-scan measurements of optical nonlinearities for (3GO) dye.

-

Z-scan technique. Wikipedia. Accessed February 7, 2026. [Link]

- Synthesis of 4-nitroso-N, N-dimethylaniline.

- Exploration of nonlinear optical enhancement in acceptor–π–donor indacenodithiophene based derivatives via structural variations: a DFT approach. RSC Advances. 2022;12(45):29283-29294.

- Computational studies of Distinct Anilines for Electrooptical properties.

- Investigation on the Growth, Structural and Third Order Nonlinear Optical Properties of 4-Ethoxy-4'-N' - Methyl-4-Stilbazolium Hexafluorophosphate Single Crystals. JACS Directory. Published online May 23, 2018.

- Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. MDPI. Published online May 27, 2022.

- Hyperpolarizabilities of Push–Pull Chromophores in Solution: Interplay between Electronic and Vibrational Contributions. International Journal of Molecular Sciences. 2021;22(21):11586.

- Synthesis and optical properties of polyacetylenes containing nonlinear optical chromophores. Zenodo. Published online June 1, 2005.

- Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. ChemRxiv. Published online June 9, 2025.

- Z-Scan Measurements of Optical Nonlinearities. University of Central Florida.

- Novel blue-green emitting NLOphoric triphenylamine-imidazole based donor-π-acceptor compound: Solvatochromism, DFT, TD-DFT and non-linear optical studies.

- Z-scan measurement for the nonlinear absorption and the nonlinear refraction of poly1,4-diazophenylene-bridged-tris(8-hydroxy-qu. Index of /. Published online August 27, 2016.

- LINEAR AND NON LINEAR OPTICAL PROPERTIES OF ELECTRON DONOR AND ACCEPTOR PYRIDINE MOIETY: A STUDY BY AB INITIO AND DFT METHODS.

-

4-Ethynylaniline. National Center for Biotechnology Information. PubChem Compound Database. Accessed February 7, 2026. [Link]

- Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics. ACS Omega. 2023;8(49):47088-47104.

- a Effect of various methods and basis sets on first hyperpolarizability....

- Nonlinear optical refractive index measurements of pure water via Z-scan technique at 800 nm. arXiv. Published online February 5, 2025.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Third-order nonlinear optical properties and structures of (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline and (E)-N-(4-nitrobenzylidene)-2,3-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaji.net [oaji.net]

- 5. Z-scan technique - Wikipedia [en.wikipedia.org]

- 6. 4-Ethynyl-N,N-diphenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-二甲基氨基苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Exploration of nonlinear optical enhancement in acceptor–π–donor indacenodithiophene based derivatives via structural variations: a DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications [mdpi.com]

Methodological & Application

Click chemistry reaction conditions for 4-Ethynyl-N,N-dipropylaniline

Application Note: Optimized Click Chemistry Conditions for 4-Ethynyl-N,N-dipropylaniline

Introduction & Scope

4-Ethynyl-N,N-dipropylaniline is a specialized "push-pull" fluorophore precursor widely used in chemical biology and materials science. Structurally, it features an electron-donating dipropylamino group conjugated to an electron-accepting ethynyl moiety. Upon reacting with an azide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,2,3-triazole extends the conjugated system, often creating highly solvatochromic probes useful for mapping local polarity in biological membranes or hydrophobic protein pockets.

However, this substrate presents specific challenges:

-

Hydrophobicity: The dipropyl chains and aromatic core render it poorly soluble in standard aqueous click buffers.

-

Oxidation Sensitivity: The aniline nitrogen is susceptible to oxidation, which can quench fluorescence.

-

Catalyst Poisoning: Unprotected anilines can weakly coordinate copper, potentially stalling the catalytic cycle.

This guide details optimized protocols to overcome these barriers, ensuring high-yield conjugation while preserving the optical properties of the probe.

Mechanistic Insight & Reaction Design

To ensure reproducibility, one must understand the role of the stabilizing ligand. In the absence of a ligand, Cu(I) is unstable in aqueous/organic mixtures and can disproportionate or be oxidized. For 4-Ethynyl-N,N-dipropylaniline, the ligand TBTA is preferred over THPTA for preparative synthesis due to its solubility in the organic co-solvents required to dissolve the alkyne.

Figure 1: Ligand-Accelerated CuAAC Cycle for Aniline Derivatives

Caption: The catalytic cycle emphasizes the role of the Ligand (TBTA/THPTA) in stabilizing the Cu(I) species, preventing it from coordinating with the aniline nitrogen of the substrate.[1]

Critical Parameter Optimization

The following parameters are tuned specifically for 4-Ethynyl-N,N-dipropylaniline .

Table 1: Solvent & Ligand Selection Matrix

| Parameter | Condition A: Bioconjugation (Labeling) | Condition B: Preparative Synthesis | Reason for Selection |

| Scale | Microgram (µM range) | Milligram/Gram (mM range) | Concentration dictates solubility needs. |

| Solvent System | 50% DMSO / 50% Buffer (PBS) | 100% DMSO or THF/tBuOH (1:1) | Substrate is insoluble in pure water. |

| Ligand | THPTA (Water soluble) | TBTA (Organic soluble) | TBTA precipitates in high % water; THPTA works in both but is pricier. |

| Catalyst Source | CuSO₄ + Na-Ascorbate | CuSO₄ + Na-Ascorbate | Safer/cleaner than CuI/DIPEA for fluorescent dyes. |

| Atmosphere | Ambient (capped) | Inert (Argon/N₂) | Prevents aniline oxidation during long reactions. |

Experimental Protocols

Protocol A: Small-Scale Labeling (e.g., Protein/Peptide Conjugation)

Use this when attaching the probe to a biomolecule.

Reagents:

-

Stock Alkyne: 10 mM 4-Ethynyl-N,N-dipropylaniline in DMSO.

-

Stock Azide: 10 mM Azide-labeled biomolecule in PBS.

-

CuSO₄/THPTA Premix: Mix 1 volume of 20 mM CuSO₄ (aq) with 2 volumes of 50 mM THPTA (aq). Note: Pre-complexing protects the biomolecule.

-

Ascorbate: 100 mM Sodium Ascorbate (Freshly prepared).

Procedure:

-

Dissolve: In a 1.5 mL tube, dilute the Azide-biomolecule to 50 µM in PBS.

-

Add Alkyne: Add the Alkyne stock to a final concentration of 100 µM (2 equiv). Ensure final DMSO content is <20% (or higher if protein tolerates it) to maintain alkyne solubility.

-

Add Catalyst: Add the CuSO₄/THPTA premix (Final Cu concentration: 100 µM).

-

Initiate: Add Sodium Ascorbate (Final concentration: 500 µM).

-

Incubate: Vortex gently. Incubate at room temperature for 1 hour in the dark.

-

Purification: Remove excess small molecule probe via PD-10 desalting column or dialysis.

Protocol B: Preparative Synthesis (Chemical Probe Construction)

Use this for synthesizing the dye in bulk.

Reagents:

-

Solvent: DMSO or tBuOH/Water (1:1) if azide is soluble.[1][2]

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[3]

-

Catalyst: CuSO₄ · 5H₂O.

Step-by-Step Workflow:

Caption: Preparative workflow emphasizing the degassing step to protect the aniline moiety.

Detailed Steps:

-

Preparation: In a round-bottom flask, dissolve 4-Ethynyl-N,N-dipropylaniline (1.0 equiv) and the organic Azide (1.0–1.1 equiv) in DMSO (0.2 M concentration relative to alkyne).

-

Catalyst Addition: Add TBTA (10 mol%) and CuSO₄ (5 mol%). Stir until the solution is homogenous.

-

Degassing (Critical): Bubble Argon through the solution for 5–10 minutes. This prevents oxidative coupling of the alkyne and oxidation of the aniline.

-

Initiation: Add Sodium Ascorbate (20 mol%) dissolved in a minimum amount of water. The solution should turn bright yellow/orange (characteristic of Cu(I)-TBTA).

-

Monitoring: Stir at room temperature. Monitor by TLC (the alkyne is highly fluorescent; the product will have a different Rf and likely a bathochromic shift).

-

Workup: Pour reaction mixture into 5x volume of water. If the product precipitates, filter it. If not, extract with Dichloromethane (DCM). Wash organic layer with EDTA solution (to remove Copper) followed by brine.

Quality Control & Troubleshooting

| Observation | Root Cause | Solution |

| Solution turns brown/black | Oxidation of Aniline or Cu(I) disproportionation. | Increase Ascorbate concentration; Ensure Argon atmosphere; Use fresh Ascorbate. |

| Precipitation immediately | Substrate insolubility. | Switch solvent to 100% DMSO or THF; Use TBTA instead of THPTA. |

| No Reaction (TLC) | Catalyst poisoning or Oxygen inhibition. | Degas thoroughly; Add more catalyst (up to 10 mol%); Check pH (maintain pH 7-8). |

| Blue solution persists | Cu(II) is not reducing. | Ascorbate is degraded (yellow/brown). Make fresh Ascorbate stock. |

References

-

Rostovtsev, V. V., et al. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Describes TBTA). Link

-

Hong, V., et al. (2009).[7] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Describes THPTA and bioconjugation optimization). Link

-

Niko, Y., et al. (2012). Solvatochromic Pyrene Probes for the Detection of Lipid Order in Membranes. Journal of Materials Chemistry. (Context for solvatochromic click probes). Link

-

BroadPharm. (2022).[8][1] Protocol for Azide-Alkyne Click Chemistry. (General commercial protocol source). Link

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. glenresearch.com [glenresearch.com]

- 5. confluore.com.cn [confluore.com.cn]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Push-Pull Dyes using 4-Ethynyl-N,N-dipropylaniline

Abstract & Strategic Rationale

This application note details the synthesis of high-performance "push-pull" (Donor-π-Acceptor) dyes utilizing 4-Ethynyl-N,N-dipropylaniline as the primary donor scaffold.

While N,N-dimethylaniline is a common donor, the N,N-dipropyl variant is strategically superior for solution-processable optoelectronics (e.g., OPV, OLEDs, Bio-imaging). The propyl chains disrupt π-π stacking just enough to significantly enhance solubility in non-polar organic solvents without compromising the electron-donating strength of the nitrogen lone pair.

The terminal alkyne functionality serves as a versatile "chemical handle," allowing for two distinct synthetic pathways described herein:

-

π-Conjugation Extension: Via Sonogashira cross-coupling.

-

Direct Acceptor Functionalization: Via catalyst-free [2+2] cycloaddition-retroelectrocyclization (CA-RE) with Tetracyanoethylene (TCNE).

Precursor Preparation (Contextual Grounding)

Note: If 4-Ethynyl-N,N-dipropylaniline is not purchased commercially, it is synthesized from 4-iodo-N,N-dipropylaniline.

Synthesis Logic: The synthesis follows a standard Sonogashira protocol using Trimethylsilylacetylene (TMSA) followed by deprotection.[1]

-

Critical Step: The deprotection uses

in MeOH/DCM.[2] -

Validation: The disappearance of the TMS peak (~0.2 ppm) and appearance of the acetylenic proton singlet (~3.0 ppm) in

NMR confirms the product.

Protocol A: Palladium-Catalyzed Sonogashira Coupling

Objective: To extend the π-conjugation length by coupling the alkyne to an aryl-halide acceptor (e.g., 4-iodonitrobenzene or halogenated heterocycles).

Reagents & Equipment[3][4][5][6]

-

Donor: 4-Ethynyl-N,N-dipropylaniline (1.0 eq)

-

Acceptor: Aryl Iodide/Bromide (1.1 eq)

-

Catalyst:

(3-5 mol%) -

Co-Catalyst: CuI (2-3 mol%)

-

Base/Solvent: Triethylamine (

) and THF (1:1 ratio) or DMF for low-solubility substrates. -

Atmosphere: Argon or Nitrogen (Strictly Oxygen-free).

Step-by-Step Methodology

-

Degassing (Crucial):

-

Place the solvent (

) in a Schlenk flask. -

Perform three freeze-pump-thaw cycles OR sparge vigorously with Argon for 20 minutes.

-

Expert Insight: Oxygen causes the homocoupling of the alkyne (Glaser coupling), yielding a bis-butadiyne byproduct that is difficult to separate.

-

-

Catalyst Activation:

-

Add the Aryl Halide,

, and CuI to the reaction vessel under positive Argon flow. -

Stir for 5 minutes until the solution turns yellow/orange (indicative of Pd(II) species).

-

-

Addition of Alkyne:

-

Dissolve 4-Ethynyl-N,N-dipropylaniline in a minimal amount of degassed THF.

-

Add dropwise via syringe to the catalyst mixture.

-

Reasoning: Slow addition maintains a low concentration of the active alkyne, favoring cross-coupling over homocoupling.

-

-

Reaction Monitoring:

-

Work-up:

-

Filter through a celite pad to remove Pd/Cu residues.

-

Wash with

(aq) to remove copper salts.

-

Protocol B: Catalyst-Free [2+2] Cycloaddition (The "Super-Acceptor" Route)

Objective: To synthesize 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs). This reaction exploits the electron-rich nature of the alkyne to react with Tetracyanoethylene (TCNE).

Reagents

-

Donor: 4-Ethynyl-N,N-dipropylaniline (1.0 eq)

-

Acceptor: TCNE (Tetracyanoethylene) (1.1 eq)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Temperature: Room Temperature (25°C).

Step-by-Step Methodology

-

Preparation:

-

Dissolve 4-Ethynyl-N,N-dipropylaniline in DCM (0.1 M concentration).

-

Note: Ensure the solution is clear.

-

-

Addition:

-

Add TCNE directly to the stirring solution.

-

Observation: The reaction is instantaneous. The solution will immediately shift from pale yellow to a deep, intense color (often dark red, blue, or violet depending on the solvent).

-

-

Mechanism (CA-RE):

-

Step 1: [2+2] Cycloaddition forms a cyclobutene ring.[2]

-

Step 2: Retroelectrocyclization opens the ring to form the thermodynamically stable 1,1,4,4-tetracyanobutadiene moiety.

-

Why this matters: This introduces four cyano groups, creating an exceptionally strong acceptor without using transition metals.

-

-

Purification:

-

Run the mixture through a short silica plug (DCM eluent) to remove unreacted TCNE.

-

Recrystallize from Hexane/DCM.

-

Data Comparison Table

| Feature | Protocol A (Sonogashira) | Protocol B (TCNE/CA-RE) |

| Reaction Type | Metal-Catalyzed Cross-Coupling | Pericyclic [2+2] Cycloaddition |

| Catalyst | Pd/Cu required | None |

| Atmosphere | Inert (Ar/N2) mandatory | Air tolerant (but dry preferred) |

| Product Class | Extended π-system (Alkynes) | Non-planar Push-Pull Dienes |

| Key Risk | Glaser Homocoupling (O2 leak) | Retro-reaction (Thermal instability >100°C) |

| Color Shift | Moderate (Yellow/Orange) | Extreme (Blue/Red/Black) |

Visualization of Workflows

Diagram 1: Synthetic Pathways

The following diagram illustrates the divergent pathways available for the 4-Ethynyl-N,N-dipropylaniline scaffold.

Caption: Divergent synthesis: Path A utilizes metal catalysis for conjugation extension; Path B utilizes pericyclic chemistry for strong acceptor insertion.

Diagram 2: Troubleshooting Logic

A self-validating logic tree for the Sonogashira protocol.

Caption: Decision matrix for evaluating Sonogashira coupling success based on TLC observations.

Characterization & Validation

To ensure scientific integrity, the synthesized dyes must be validated using the following markers:

-

NMR Spectroscopy:

-

Diagnostic Signal: The acetylenic proton of the starting material (singlet at

ppm) must disappear. -

Dipropyl Group: Look for the characteristic triplet (

ppm), multiplet (

-

-

UV-Vis Spectroscopy:

-

ICT Band: Push-pull dyes exhibit a broad Intramolecular Charge Transfer (ICT) band.

-

Validation: In polar solvents (e.g., DMF), the

should bathochromically shift (red-shift) compared to non-polar solvents (e.g., Toluene), confirming the D-π-A character.

-

-

Cyclic Voltammetry (CV):

-

Used to determine HOMO/LUMO levels. The oxidation potential is controlled by the dipropylaniline donor, while the reduction potential is controlled by the acceptor (TCNE or Aryl group).

-

References

-

Sonogashira Coupling Mechanism & Protocols

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Reaction of Alkynes with TCNE (CA-RE Mechanism)

- Michinobu, T., et al. (2005). [2+2] Cycloaddition-Retroelectrocyclization of Tetracyanoethylene with Alkynes. Journal of the American Chemical Society.

-

Synthesis of Dialkylaniline Alkynes

- Sigma-Aldrich/Merck. Product Specification and Synthesis references for 4-Ethynyl-N,N-dimethylaniline (Analogous protocol).

-

Push-Pull Dye Applications (D-π-A)

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Functionalization of 4-Ethynyl-N,N-dipropylaniline for Advanced Solar Cell Materials

Introduction: The Strategic Importance of 4-Ethynyl-N,N-dipropylaniline in Organic Photovoltaics

In the quest for next-generation solar energy solutions, organic photovoltaics (OPVs) have emerged as a promising technology due to their potential for low-cost, flexible, and large-area fabrication. The efficiency and stability of OPV devices are critically dependent on the molecular architecture of the materials used, particularly the hole-transporting materials (HTMs).[1] An ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge transfer, and good thermal stability.[1][2]

4-Ethynyl-N,N-dipropylaniline is a key building block in the synthesis of high-performance organic electronic materials.[3] Its electron-rich N,N-dipropylaniline core serves as an excellent hole-transporting moiety, while the terminal ethynyl group provides a versatile handle for a variety of chemical modifications. This allows for the precise tuning of the molecule's electronic and photophysical properties to meet the specific demands of solar cell applications.[4][5] The functionalization of this scaffold enables the creation of novel donor-acceptor chromophores and extended π-conjugated systems, which are essential for efficient light harvesting and charge separation in OPVs.[6][7][8][9][10][11]

This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 4-Ethynyl-N,N-dipropylaniline, with a focus on creating materials for solar cell applications. We will delve into the mechanistic details of key reactions, provide field-proven experimental protocols, and discuss the impact of different functional groups on the material's performance.

Core Synthetic Strategies: Expanding Conjugation and Tuning Properties

The terminal alkyne of 4-Ethynyl-N,N-dipropylaniline is the primary site for functionalization. Two of the most powerful and widely used methods for this purpose are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling: Building Extended π-Systems

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[12][13][14] This reaction is instrumental in extending the π-conjugation of the 4-Ethynyl-N,N-dipropylaniline core by coupling it with various aromatic and heteroaromatic systems. The extended conjugation is crucial for enhancing light absorption and improving charge transport properties.[15]

Causality Behind the Choice: The choice of the coupling partner (the aryl/vinyl halide) is dictated by the desired electronic properties of the final material. Coupling with electron-donating moieties can raise the Highest Occupied Molecular Orbital (HOMO) energy level, while coupling with electron-accepting groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This allows for precise control over the material's band gap and its alignment with other components in the solar cell.

Experimental Workflow for Sonogashira Coupling:

Caption: General workflow for a Sonogashira cross-coupling reaction.

Protocol 1: Synthesis of a Donor-Acceptor Chromophore via Sonogashira Coupling

This protocol describes the synthesis of a model donor-acceptor compound by coupling 4-Ethynyl-N,N-dipropylaniline with 4-bromobenzonitrile.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Ethynyl-N,N-dipropylaniline | 201.31 | 201 mg | 1.0 |

| 4-Bromobenzonitrile | 182.02 | 200 mg | 1.1 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |

| Copper(I) iodide (CuI) | 190.45 | 19 mg | 0.1 |

| Triethylamine (TEA) | 101.19 | 5 mL | - |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |

Procedure:

-

To a dry 50 mL Schlenk flask, add 4-Ethynyl-N,N-dipropylaniline (201 mg, 1.0 mmol), 4-bromobenzonitrile (200 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with argon and heat the reaction mixture to 60°C with stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (20 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the benzonitrile moiety and the disappearance of the acetylenic proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Click Chemistry: Modular and Efficient Functionalization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, characterized by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[16][17][18][19][20] This reaction is particularly useful for attaching various functional units to the 4-Ethynyl-N,N-dipropylaniline core in a modular fashion.

Causality Behind the Choice: Click chemistry allows for the straightforward introduction of pre-functionalized building blocks containing an azide group. This is advantageous for incorporating complex moieties, such as solubilizing groups, electron-accepting units, or even other chromophores, without the need for harsh reaction conditions that could degrade other parts of the molecule.

Logical Relationship of Click Chemistry Components:

Caption: Key components of a CuAAC "click" reaction.

Protocol 2: Functionalization with a Solubilizing Group via Click Chemistry

This protocol details the attachment of a triethylene glycol monomethyl ether azide to 4-Ethynyl-N,N-dipropylaniline to improve its solubility in organic solvents.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 4-Ethynyl-N,N-dipropylaniline | 201.31 | 201 mg | 1.0 |

| Triethylene glycol monomethyl ether azide | 217.25 | 239 mg | 1.1 |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 12.5 mg | 0.05 |

| Sodium ascorbate | 198.11 | 20 mg | 0.1 |

| tert-Butanol | - | 5 mL | - |

| Water | - | 5 mL | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-Ethynyl-N,N-dipropylaniline (201 mg, 1.0 mmol) and triethylene glycol monomethyl ether azide (239 mg, 1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and sodium ascorbate (20 mg, 0.1 mmol) in 1 mL of water.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the functionalized product.

Self-Validation: Successful reaction is confirmed by the disappearance of the alkyne and azide signals in the IR spectrum and the appearance of the characteristic triazole proton signal in the ¹H NMR spectrum.

Impact of Functionalization on Photophysical and Electronic Properties

The strategic functionalization of 4-Ethynyl-N,N-dipropylaniline has a profound impact on the photophysical and electronic properties of the resulting materials.[4][21] These properties are critical for their performance in solar cells, which rely on efficient light absorption, exciton generation, and charge separation and transport.[22]

| Functional Group Type | Example Moiety | Expected Impact on Properties | Rationale |

| Electron-Donating | Thiophene, Carbazole | Red-shifted absorption, Increased HOMO level | Increased electron density in the conjugated system, facilitating hole transport.[23] |

| Electron-Accepting | Benzothiadiazole, Diketopyrrolopyrrole | Broadened absorption, Lowered LUMO level | Creates a strong intramolecular charge transfer character, enhancing light absorption in the visible and near-IR regions.[6] |

| Solubilizing | Alkyl chains, Glycol ethers | Improved processability | Increases solubility in common organic solvents, facilitating device fabrication from solution. |

| Sterically Bulky | Triphenylamine | Reduced intermolecular aggregation | Prevents π-stacking, which can lead to excimer formation and energy loss.[24] |

Conclusion and Future Outlook

4-Ethynyl-N,N-dipropylaniline is a versatile and powerful building block for the synthesis of advanced materials for organic solar cells. The functionalization strategies outlined in this guide, particularly Sonogashira coupling and click chemistry, provide a robust toolbox for researchers to design and synthesize novel materials with tailored optoelectronic properties. The ability to precisely control the HOMO/LUMO energy levels, absorption spectrum, and morphology through chemical modification is key to unlocking the full potential of organic photovoltaics.

Future research in this area will likely focus on the development of novel, highly efficient, and stable functionalization moieties. The exploration of non-fullerene acceptors and the design of materials for tandem solar cell architectures will continue to drive innovation. The protocols and principles detailed herein provide a solid foundation for these exciting future developments.

References

-

Molecules. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. ResearchGate. [Link]

-

RSC Advances. (2022). Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells. ResearchGate. [Link]

-

Biomacromolecules. (2022). Click chemistry functionalization of self-assembling peptide hydrogels. PubMed. [Link]

-

Molecules. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. MDPI. [Link]

-

Acta Crystallographica Section E. (2013). 4-Ethynyl-N,N-diphenylaniline. PMC. [Link]

-

Advanced Functional Materials. (2022). Multifunctional Core-Substituted N -Phenylaniline for Linear Hole-Transport Materials Enabling Durable Perovskite Solar Cells. ResearchGate. [Link]

-

Frontiers in Chemistry. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers. [Link]

-

Molecules. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC. [Link]

-